2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone
Description
Properties
IUPAC Name |
2-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-27-20-6-4-5-19(17-20)24-15-13-23(14-16-24)18-9-11-25(12-10-18)21-7-2-3-8-22(21)26/h4-6,17-18,21H,2-3,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOHMUMLMWYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled with a cyclohexanone derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its interactions with biological receptors, particularly in the context of neurological research.
Medicine: The compound shows promise as a therapeutic agent for conditions such as depression and anxiety due to its potential activity on neurotransmitter receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways within the body .
Comparison with Similar Compounds
Letermovir (Antiviral Agent)
- Structure : Letermovir contains a 3-methoxyphenylpiperazine group linked to a quinazoline core and a trifluoromethylphenyl moiety .
- Key Differences: The target compound replaces the quinazoline and trifluoromethyl groups with a cyclohexanone-piperidine scaffold. Letermovir’s molecular weight (572.55 g/mol) and low water solubility contrast with the likely lower molecular weight and variable solubility of the target compound.
- Implications: Letermovir’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclohexanone in the target compound may introduce polar interactions via its ketone group.
Ethyl 2-(4-((2-(4-(3-(3-Methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()
- Structure : Features a thiazole ring and a 3-methoxyphenyl-ureido group attached to piperazine .
- Key Differences :
- The thiazole and urea linker in this compound are absent in the target molecule.
- The molecular ion (m/z 582.1) suggests a higher molecular weight (~581.1 g/mol) compared to the target compound.
(4-Hydroxy-3-methoxyphenyl)(4-((1s,4s)-4-phenylcyclohexyl)piperazin-1-yl)methanone (Compound 14, )
- Structure : Includes a 4-hydroxy-3-methoxyphenyl group and a phenylcyclohexyl-piperazine system .
- The phenylcyclohexyl moiety introduces steric bulk, which may affect binding pocket accessibility.
- Implications: Hydroxyl groups can enhance metabolic clearance, whereas the cyclohexanone in the target compound may offer intermediate polarity.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Key Observations:
Aryl Substituents :
- The 3-methoxyphenyl group is conserved in the target compound and letermovir but differs in orientation and electronic effects compared to 4-hydroxy-3-methoxyphenyl (Compound 14). Methoxy groups generally enhance lipophilicity, while hydroxyl groups improve solubility .
Heterocyclic Systems :
- Piperazine-piperidine scaffolds (target compound) offer conformational flexibility, whereas rigid quinazoline (letermovir) or thiazole () cores may restrict binding modes .
Functional Group Impact: The ketone in cyclohexanone may engage in hydrogen bonding, a feature absent in cyclohexyl or phenylcyclohexyl analogs.
Research Findings and Implications
- Metabolic Stability : Compounds with trifluoromethyl groups (letermovir) or hydroxyl groups (Compound 14) show divergent metabolic pathways, highlighting the need for tailored optimization in the target molecule .
- Synthetic Feasibility : The absence of complex protecting groups (e.g., Fmoc in ) in the target compound may streamline synthesis compared to peptide-like analogs .
Biological Activity
2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone, also known by its CAS number 2034243-83-7, is a complex organic compound with potential pharmacological applications. This compound features a unique combination of piperazine and piperidine structures, which may influence its biological activity through various mechanisms. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃₇H₄₉N₃O, with a molecular weight of 371.5 g/mol. The presence of a methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₄₉N₃O |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2034243-83-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from cyclohexanone. A common approach includes:
- Formation of Piperidine and Piperazine Rings : The initial steps involve creating the piperidine and piperazine moieties through nucleophilic substitutions.
- Methoxy Group Introduction : The methoxy group is introduced via methylation reactions.
- Final Cyclization : The final step involves cyclization to form the complete structure.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors:
- Dopamine Receptor Affinity : Studies have shown that similar compounds exhibit significant binding affinity to dopamine D2 receptors, which may be relevant for neuropharmacological applications .
- Serotonin Receptor Modulation : The piperazine structure allows for interaction with serotonin receptors, potentially influencing mood and anxiety pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate receptor activity effectively. For instance, compounds with similar structures have been tested for their ability to displace radiolabeled ligands at dopamine D2 receptors, showing promising results in receptor affinity (Ki values around 54 nM) .
Case Studies
- Dopamine D2 Receptor Binding : A study on structurally related piperazine derivatives indicated that modifications to the piperazine ring could significantly enhance binding affinity to D2 receptors, supporting the hypothesis that similar modifications could optimize the activity of our compound .
- Behavioral Studies in Animal Models : Related compounds have been tested in animal models for anxiety-related behaviors, demonstrating anxiolytic effects that could be attributed to modulation of serotonin and dopamine pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
